molecular formula C10H9F3N2O B1455076 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 1550068-19-3

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one

Numéro de catalogue: B1455076
Numéro CAS: 1550068-19-3
Poids moléculaire: 230.19 g/mol
Clé InChI: GVCXLZWVBPMXJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The preferred International Union of Pure and Applied Chemistry name is this compound, which accurately describes the substitution pattern and functional group arrangement. The compound is also identified by the Chemical Abstracts Service registry number 1550068-19-3, providing a unique identifier for database searches and chemical procurement.

The molecular structure can be systematically described through several key identifiers and descriptors. The molecular formula C₁₀H₉F₃N₂O indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 230.19 grams per mole, providing essential information for stoichiometric calculations and analytical characterization.

Property Value Source
Molecular Formula C₁₀H₉F₃N₂O
Molecular Weight 230.19 g/mol
Chemical Abstracts Service Number 1550068-19-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F
International Chemical Identifier Key GVCXLZWVBPMXJN-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System notation C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F provides a linear representation of the molecular structure, enabling computational analysis and database searching. This notation clearly indicates the connectivity between the imidazolidin-2-one ring and the trifluoromethyl-substituted phenyl group, with the nitrogen atom at position 1 of the imidazolidinone ring connected to the carbon atom at position 2 of the phenyl ring.

The International Chemical Identifier system provides additional structural information through its layered representation. The International Chemical Identifier string InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) describes the molecular connectivity and hydrogen placement. This standardized representation ensures consistent identification across different chemical databases and software systems.

The three-dimensional structure of this compound exhibits specific conformational preferences due to the constraints imposed by the cyclic urea system and the steric interactions between the trifluoromethyl group and the imidazolidinone ring. The trifluoromethyl group, positioned ortho to the nitrogen attachment point, creates significant steric hindrance that influences the preferred conformation of the molecule. This conformational constraint is particularly important for understanding the compound's reactivity patterns and potential biological interactions.

Historical Context in Heterocyclic Chemistry Research

The development of imidazolidin-2-one chemistry has its roots in the broader field of heterocyclic chemistry, which emerged as a distinct discipline in the late 19th and early 20th centuries. The first unsubstituted imidazolidine synthesis was reported in 1952, marking an important milestone in the systematic study of five-membered nitrogen-containing heterocycles. This early work established the fundamental synthetic approaches that would later be extended to more complex derivatives, including trifluoromethyl-substituted variants.

The historical significance of imidazolidinone structures in organic chemistry became particularly evident with the pioneering work of Professor David MacMillan at the California Institute of Technology. MacMillan's research, beginning around 2000, demonstrated that imidazolidinone-based organocatalysts could serve as general catalysts for a variety of asymmetric transformations. The first highly enantioselective organocatalytic Diels-Alder reaction using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride was reported by MacMillan in his pioneering work, establishing the foundation for modern organocatalysis.

The field of organocatalysis, which was conceptualized between 1998 and 2000, represented a paradigm shift in catalytic chemistry by demonstrating that small organic molecules could achieve the same level of selectivity and efficiency as traditional metal catalysts. MacMillan's work specifically focused on imidazolidinone catalysts that could provide iminium ion geometry control, leading to high levels of enantiocontrol in various organic transformations. This breakthrough ultimately contributed to MacMillan and Benjamin List being awarded the 2021 Nobel Prize in Chemistry for their independent discovery of iminium and enamine ion-mediated organocatalysis.

The incorporation of trifluoromethyl groups into pharmaceutical compounds has a longer historical trajectory, beginning with the early investigations by F. Lehmann in 1927, who first studied trifluoromethyl groups in relationship to biological activity. An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride, where benzotrichloride was reacted with antimony trifluoride to form trifluoromethylated products. These early developments in trifluoromethylation chemistry provided the foundational knowledge necessary for synthesizing compounds like this compound.

The synthesis of imidazolidin-2-ones has evolved significantly over the decades, with researchers developing increasingly sophisticated methods for their preparation. Traditional approaches involved condensation reactions of 1,2-diamines and aldehydes, while more recent methods have employed organocatalytic processes and metal-free protocols. The development of base-catalyzed intramolecular hydroamidation approaches to imidazol-2-one derivatives has been particularly significant, with phosphazene bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine proving to be highly active organocatalysts.

Recent advances in imidazolidin-2-one synthesis have focused on pseudo-multicomponent reaction strategies that allow for efficient one-pot protocols. These approaches utilize statistical analysis to optimize reaction conditions and represent significant advances in synthesizing heterocyclic compounds with biological and pharmacological applications. The development of these methodologies has enabled more efficient access to trifluoromethyl-substituted imidazolidinones, including compounds like this compound.

The historical context of heterocyclic chemistry research reveals that compounds combining trifluoromethyl substitution with imidazolidinone structures represent a relatively recent development in the field. The convergence of trifluoromethylation chemistry with imidazolidinone synthesis reflects the modern emphasis on designing molecules with optimized physicochemical properties for pharmaceutical and materials applications. This compound class exemplifies how historical developments in separate areas of chemistry have been integrated to create novel molecular architectures with enhanced properties and expanded application potential.

Propriétés

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCXLZWVBPMXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

One of the most efficient and modern approaches to synthesize imidazolidin-2-ones, including derivatives like 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one, involves base-catalyzed intramolecular hydroamidation of propargylic ureas.

  • Catalysts and Conditions:

    • Phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is identified as the most active organo-catalyst, outperforming guanidine and amidine bases such as TBD, MTBD, BTMG, DBU, and TMG.
    • The reaction proceeds efficiently at ambient temperature (22–23 °C) in anhydrous acetonitrile.
    • Catalyst loading can be as low as 5–10 mol %.
    • Reaction times are exceptionally short, often completing within 1 minute to 1 hour depending on substrate and conditions.
  • Substrate Scope:

    • Propargylic ureas bearing various substituents, including electron-withdrawing groups like trifluoromethyl on the aromatic ring, are well tolerated.
    • The method allows for excellent chemo- and regioselectivity toward the five-membered imidazolidin-2-one ring.
  • Mechanism:

    • The reaction mechanism involves base-mediated deprotonation of the urea NH, followed by intramolecular nucleophilic attack on the alkyne, leading to cyclization.
    • DFT studies support an isomerization step via an allenamide intermediate.
  • Yields:

    • Yields for imidazolidin-2-ones, including derivatives with trifluoromethyl substituents, are typically high (often above 80%).
  • Example Experimental Procedure:

Step Reagents/Conditions Outcome
Formation of propargylic urea Reaction of propargylic amine with phenyl isocyanate derivatives (including 2-(trifluoromethyl)phenyl isocyanate) Propargylic urea intermediate
Cyclization Propargylic urea (0.4 mmol), BEMP (5 mol %), CH3CN, room temperature, 1 min to 1 h This compound in quantitative to high yield

This method is notable for its mild conditions, rapid reaction times, and broad functional group tolerance, making it a preferred route for preparing this compound and related compounds.

Palladium-Catalyzed Carboamination of N-Allylureas

An alternative and complementary approach involves Pd-catalyzed carboamination reactions of N-allylureas with aryl bromides, which can be adapted for the synthesis of imidazolidin-2-one derivatives bearing aromatic substituents such as the 2-(trifluoromethyl)phenyl group.

  • Catalysts and Conditions:

    • Pd2(dba)3 as the palladium source with bidentate phosphine ligands such as Xantphos.
    • Base: Sodium tert-butoxide (NaOtBu).
    • Solvent: Toluene.
    • Temperature: Elevated, typically around 110 °C.
    • Ligand choice is critical to suppress side reactions and optimize yield.
  • Substrate Preparation:

    • N-allylureas are prepared in one step from allylic amines and isocyanates, allowing incorporation of the 2-(trifluoromethyl)phenyl substituent via the isocyanate.
  • Reaction Features:

    • The Pd-catalyzed process forms both a new C–C bond and a C–N bond in a single step, generating the imidazolidin-2-one ring.
    • Up to two stereocenters can be formed with good diastereoselectivity.
    • The method tolerates various aryl and alkenyl bromides, allowing for structural diversity.
  • Yields and Selectivity:

    • Yields vary depending on ligand and substrate but can reach up to 59% isolated yield under optimized conditions.
    • Excellent selectivity for syn-addition across the alkene is observed for cyclic or E-1,2-disubstituted alkenes.
  • Representative Data Table for Ligand Screening:

Entry Ligand NMR Ratio (Product:Side) NMR Yield (%) Isolated Yield (%)
1 dppb 1:1 24 -
2 P(o-tol)3 5:1 22 -
3 dppf 100:0 30 -
4 dppe 2:1 24 -
5 Dpe-phos 100:0 42 -
6 Xantphos 100:0 50 59

This method offers a powerful alternative for synthesizing this compound derivatives, especially when stereochemical control and formation of complex substitution patterns are desired.

Comparative Summary of Preparation Methods

Feature Base-Catalyzed Hydroamidation Pd-Catalyzed Carboamination
Starting Materials Propargylic ureas (from propargylic amines + isocyanates) N-allylureas (from allylic amines + isocyanates)
Catalyst BEMP (phosphazene base) Pd2(dba)3 with phosphine ligands (e.g., Xantphos)
Reaction Conditions Ambient temperature, acetonitrile Elevated temperature (~110 °C), toluene
Reaction Time Very short (1 min to 1 h) Several hours
Yields Quantitative to high (>80%) Moderate to good (up to 59%)
Stereocontrol Not typically stereoselective Good diastereoselectivity
Functional Group Tolerance High Moderate
Mechanism Base-mediated intramolecular cyclization via allenamide intermediate Pd-catalyzed C–C and C–N bond formation

Detailed Research Findings

  • The base-catalyzed method using BEMP enables rapid and efficient synthesis of this compound under mild, metal-free conditions, with excellent yields and broad substrate scope.
  • The Pd-catalyzed carboamination approach allows for simultaneous formation of C–C and C–N bonds with stereochemical control, suitable for more complex derivatives, though requiring harsher conditions and more elaborate catalyst systems.
  • Computational studies (DFT) support the mechanistic pathways of the base-catalyzed method, confirming the role of base strength and intermediate formation in facilitating cyclization.
  • Ligand optimization studies in Pd-catalyzed methods reveal that bulky bidentate phosphines such as Xantphos suppress side reactions and improve yields.

Analyse Des Réactions Chimiques

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Properties
Research indicates that imidazolidinone derivatives, including 1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one, act as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in converting inactive cortisone into active cortisol, which is implicated in metabolic disorders such as Type 2 diabetes and obesity. By inhibiting 11β-HSD1, these compounds may help lower blood glucose levels and improve insulin sensitivity, making them valuable in diabetes management .

Neuroprotective Effects
The compound has been studied for its neuroprotective properties. Inhibitors of 11β-HSD1 have shown potential in treating cognitive impairments associated with aging and neurodegenerative diseases like Alzheimer's. The modulation of glucocorticoid levels through these inhibitors can lead to improved cognitive function and memory retention .

Enzymatic Inhibition

Mechanism of Action
The mechanism by which this compound exerts its effects involves the selective inhibition of 11β-HSD1 over its related enzyme, 11β-HSD2. This selectivity is crucial as it minimizes side effects associated with broader inhibition of glucocorticoid metabolism. The compound's structure allows it to bind effectively to the enzyme's active site, thereby blocking its activity .

Case Study 1: Diabetes Management

A study demonstrated that the administration of imidazolidinone derivatives resulted in significant reductions in fasting blood glucose levels in diabetic mouse models. The compounds were administered at varying doses, revealing a dose-dependent response that highlighted their potential for therapeutic use in managing Type 2 diabetes .

Case Study 2: Cognitive Improvement

In another study focusing on cognitive impairment, subjects treated with selective 11β-HSD1 inhibitors showed marked improvements in memory tasks compared to control groups. These findings suggest that the modulation of cortisol levels can positively influence cognitive functions, providing a potential avenue for treating age-related cognitive decline .

Data Tables

Application Area Effect Reference
AntidiabeticLowers blood glucose levels
NeuroprotectionImproves cognitive function
Enzymatic InhibitionSelective inhibition of 11β-HSD1

Mécanisme D'action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidin-2-one moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound 1550068-19-3 C₁₀H₉F₃N₂O 230.19 -CF₃ (ortho) Potential pharmacological scaffold; moderate stability
1-(3-Methylphenyl)-2-imidazolidinone 14088-94-9 C₁₀H₁₂N₂O 176.22 -CH₃ (meta) Simpler electronic profile; lower bioavailability
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one 54654-72-7 C₇H₈F₃N₅OS 279.23 Thiadiazole-CF₃ Enhanced bioactivity in agrochemicals; sulfur enhances binding
1-((4-Methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)imidazolidin-2-one N/A C₁₇H₁₅F₃N₂O₃S 384.37 -SO₂-(4-OMePh) Improved solubility; sulfonyl group aids in enzyme inhibition
3-(4'-Fluoro-biphenyl-4-yl)-4-isopropyl-1-(trifluoromethyl)imidazolidin-2-one N/A C₁₉H₁₇F₄N₂O 380.35 Biphenyl-CF₃, -iPr High lipophilicity; used in materials science

Pharmacological Activity

  • Anti-Alzheimer's Potential: Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one) exhibits superior acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) compared to this compound, attributed to its dimethoxybenzyl and piperidinylmethyl groups enhancing target engagement .
  • Adrenergic Ligands : Derivatives like 1-[2-[4-(5-chloro-1-(4-fluorophenyl)indol-3-yl)piperidin-1-yl]ethyl]imidazolidin-2-one show affinity for adrenergic receptors due to chloro-fluorophenyl and piperidine motifs, absent in the simpler parent compound .

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Thione Derivatives : Replacing the carbonyl with a thione (e.g., 1-[2-(trifluoromethyl)phenyl]imidazolidine-2-thione) alters hydrogen-bonding capacity, as seen in gold(I) complexes for anticancer applications .

Activité Biologique

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the conversion of inactive glucocorticoids to their active forms, thus playing a significant role in modulating glucocorticoid levels in tissues. Elevated glucocorticoid levels are associated with various metabolic disorders, including Type 2 diabetes (T2D).

The inhibition of 11β-HSD1 by this compound can lead to:

  • Decreased Cortisol Levels : By inhibiting the enzyme, the compound reduces the regeneration of active glucocorticoids from inert forms, potentially lowering cortisol levels in tissues.
  • Improved Insulin Sensitivity : Lower cortisol levels may enhance insulin sensitivity and reduce hyperglycemia, which is beneficial for T2D patients.
  • Potential Anti-Cancer Activity : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.

Inhibition of 11β-HSD1

Research indicates that imidazolidinone derivatives, including this compound, can effectively inhibit 11β-HSD1. Inhibition studies have shown that these compounds can lower blood glucose levels and normalize lipid parameters in diabetic models. For instance, a study highlighted that specific inhibitors could significantly reduce hyperglycemia provoked by obesity or stress (Walker et al., 1995) .

Cytotoxic Activity Against Cancer Cells

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-116 (Colon Cancer)3.6 - 11.0
MCF-7 (Breast Cancer)4.0 - 9.5
HeLa (Cervical Cancer)5.0 - 10.0

These findings suggest a structure-activity relationship (SAR), where the trifluoromethyl group enhances the compound's potency against these cancer cell lines .

Induction of Apoptosis

Further investigations into the mechanism revealed that treatment with imidazolidinone derivatives led to increased apoptosis in cancer cells. Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells, particularly in late-stage apoptosis . This suggests that the compound not only inhibits cell proliferation but also actively promotes cell death in cancerous tissues.

Diabetes Management

In clinical settings, compounds like this compound are being evaluated for their potential to manage diabetes by targeting metabolic pathways influenced by glucocorticoids. The modulation of local cortisol concentrations may provide a therapeutic strategy for improving insulin sensitivity and managing obesity-related complications .

Cancer Therapy

The anticancer potential of this compound is being explored through various preclinical studies. The ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer therapeutics. Ongoing research aims to refine its efficacy and safety profiles through structural modifications and combination therapies .

Q & A

Q. What are the common synthetic routes for 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example, 2-imidazolidinone derivatives can be synthesized via nucleophilic substitution using trifluoromethylphenyl precursors. A scalable approach involves methanesulfonic anhydride as a sulfonating agent to improve reaction efficiency and reduce side products . Optimization includes solvent selection (e.g., polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone) and catalysts such as triethylamine and DMAP to enhance regioselectivity and purity (>95% yield) .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., imidazolidinone ring protons at δ 3.2–4.1 ppm and trifluoromethyl groups at δ 120–125 ppm in 19F NMR). Melting point analysis (e.g., 248°C for related trifluoromethyl benzimidazoles) and IR spectroscopy (C=O stretching at ~1700 cm⁻¹) further validate purity . High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as the B3LYP functional, model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts intramolecular charge transfer effects induced by the electron-withdrawing trifluoromethyl group . Solvent effects are simulated using polarizable continuum models (PCM) to assess stability in biological matrices.

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, antiproliferative activity in H2228 lung cancer cells (MTT assay) may vary due to solubility differences in DMSO vs. aqueous buffers . Normalize data using internal controls (e.g., Z’-factor validation) and cross-validate with orthogonal assays (e.g., SPR binding studies). Adjust substituents (e.g., morpholine or benzyl groups) to improve bioavailability and reduce false negatives .

Q. What strategies are employed to study the compound’s interaction with biomacromolecules like kinases or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses using crystal structures of target proteins (e.g., ALK kinase). Experimental validation includes surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters. For example, derivatives with thiazole-triazole acetamide moieties show enhanced hydrogen bonding with active sites .

Q. How are reaction mechanisms elucidated for trifluoromethyl group incorporation into the imidazolidinone core?

  • Methodological Answer : Isotopic labeling (e.g., 18F or 13C) tracks trifluoromethyl migration during synthesis. Kinetic studies under varying temperatures and pressures identify rate-determining steps. For instance, SNAr (nucleophilic aromatic substitution) mechanisms dominate in the presence of electron-deficient aryl halides, confirmed by Hammett plots .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scalability issues include exothermic reactions (controlled via flow chemistry) and purification of hygroscopic intermediates. Column chromatography is replaced with recrystallization (e.g., ethyl acetate/hexane) or membrane filtration for industrial-scale batches. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) in real time .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the imidazolidinone ring). LC-MS/MS detects major degradation products, while Arrhenius plots predict shelf life. Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions for in vitro half-life determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.